![molecular formula C20H21BrN2O3 B2493636 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921793-58-0](/img/structure/B2493636.png)

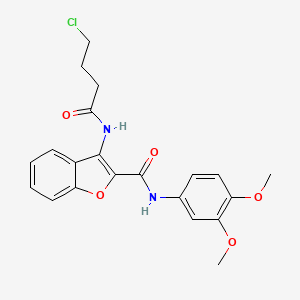

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

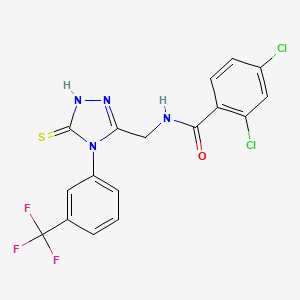

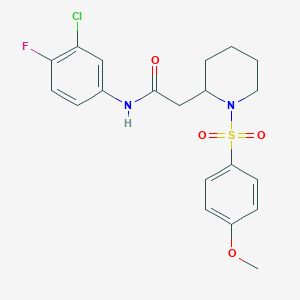

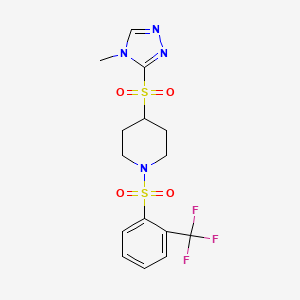

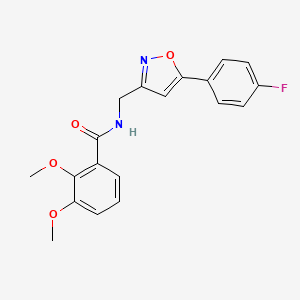

The design and synthesis of complex organic compounds, including brominated benzamides and oxazepin derivatives, are of significant interest in the field of medicinal chemistry and materials science. These compounds often exhibit a range of biological activities and can serve as key intermediates in the synthesis of potential therapeutic agents.

Synthesis Analysis

Synthetic routes for compounds similar to the specified molecule typically involve multi-step organic synthesis, including halogenation, amidation, and intramolecular cyclization reactions. For instance, the synthesis of antipyrine-like derivatives and dibenzo-tetraaza [14]annulenes involves halogenated intermediates and condensation reactions under controlled conditions to achieve the desired molecular architecture (Saeed et al., 2020) (Mehranpour et al., 2013).

Molecular Structure Analysis

Molecular structure characterization techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations play a crucial role in determining the precise configuration of complex organic molecules. For related compounds, studies have demonstrated the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing crystal structures and influencing molecular conformations (Saeed et al., 2020).

Chemical Reactions and Properties

The reactivity of similar compounds can be influenced by the presence of halogen atoms and the specific arrangement of functional groups. Bromo-substituted derivatives, for example, are known to participate in various chemical reactions, including nucleophilic substitutions and radical-mediated cyclizations, to form complex heterocyclic structures (Mehranpour et al., 2013).

Wissenschaftliche Forschungsanwendungen

Bridged-ring Nitrogen Compounds Synthesis

Research by Sedgeworth and Proctor (1981) explored the synthesis of the 1,4-ethano-3-benzazepine ring system. Their work focused on converting various derivatives, including 9-bromobenzosuberone, to cyclise into the tricyclic 1,4-ethano-3-benzazepine ring system. This study provides foundational knowledge relevant to the chemical structure and synthetic pathways related to compounds like 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (Sedgeworth & Proctor, 1981).

Antidopaminergic Properties and Synthesis

Högberg et al. (1990) examined the antidopaminergic properties of a series of benzamides, including structures related to this compound. They focused on synthesizing these compounds and assessing their potential as antipsychotic agents, providing insights into their pharmacological applications (Högberg et al., 1990).

Spectroscopic and X-ray Diffraction Studies

Almansour et al. (2016) conducted a study on benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound . They used spectroscopic methods and X-ray diffraction to analyze these compounds, offering valuable insights into the structural and electronic properties of similar heterocyclic compounds (Almansour et al., 2016).

Photophysical Properties

Petrovskii et al. (2017) investigated the photophysical properties of oxazapolycyclic skeletons, including compounds similar to this compound. Their work provides insights into the optical properties of these types of compounds, which can be crucial in developing photodynamic therapies or materials science applications (Petrovskii et al., 2017).

Wirkmechanismus

Benzamides

are a class of compounds that contain a benzene ring attached to an amide functional group . They are known to have various biological activities and are used in the synthesis of a wide range of pharmaceutical drugs .

Indole derivatives

, on the other hand, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

The mechanism of action of these compounds generally involves interaction with specific cellular targets, leading to changes in cellular processes and pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability and therapeutic effects .

The environmental factors , such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of these compounds .

Eigenschaften

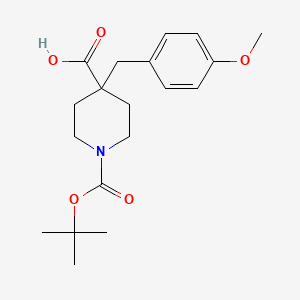

IUPAC Name |

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c1-4-23-16-9-8-15(11-17(16)26-12-20(2,3)19(23)25)22-18(24)13-6-5-7-14(21)10-13/h5-11H,4,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJOUAUJSZNVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)

![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)

![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)